3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGCLLLXCWXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672262 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-08-7 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused pyrrole and pyridine ring system. The presence of the bromine atom and the aldehyde functional group contributes to its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : Compounds related to this structure have shown potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of this compound have been reported to inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range, demonstrating significant potential in cancer therapy .
- Kinase Inhibition : The compound has been associated with the inhibition of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation. This inhibition suggests potential applications in treating disorders mediated by SGK-1 activity .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer cells (4T1), while also inhibiting their migration and invasion capabilities .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- FGFR Inhibition : By blocking FGFR signaling pathways, the compound can impede tumor growth and metastasis.
- SGK-1 Pathway Modulation : By inhibiting SGK-1 kinase activity, it may alter cellular responses to stress and promote apoptosis in malignant cells.
Case Studies
Several studies have highlighted the efficacy of 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives:
- A study on a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 7 nM to 712 nM for different FGFRs .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Comparative Analysis
A comparative analysis with other compounds shows that while many pyrrolo derivatives exhibit biological activity, the presence of the bromine atom in this specific structure enhances its potency against targeted kinases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table highlights critical differences between 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and related pyrrolopyridine derivatives:
Structural Similarity Analysis
Computational similarity assessments (e.g., Tanimoto coefficients) rank compounds like 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (similarity score: 0.72) and 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (score: 0.90) as moderately to highly similar to the target compound. These scores reflect shared bromine and heterocyclic features but differ in substituent positions or oxidation states .
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core
A common approach involves the regioselective Sonogashira coupling of 5-bromo-3-iodo-2-aminopyridine with trimethylsilylacetylene, followed by reductive cyclization to yield the pyrrolo[2,3-b]pyridine scaffold. Potassium tert-butoxide has been identified as an effective base for this cyclization, improving yield and reaction cleanliness compared to sodium hydride.
Bromination at the 3-Position
The 3-position bromination is achieved by electrophilic substitution using brominating agents such as bromine (Br2) in chloroform or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or tetrahydrofuran. Typical conditions involve:
- Temperature: 0°C to room temperature
- Reaction time: 10 minutes to 16 hours depending on the reagent and solvent
- Use of bases such as triethylamine to facilitate the reaction
This step yields 3-bromo derivatives with good regioselectivity and yields around 68% in some cases.
Formylation at the 4-Position
Formylation of the pyrrolo[2,3-b]pyridine core to introduce the aldehyde group at the 4-position is commonly performed via the Duff reaction, which involves treatment with hexamethylenetetramine under acidic conditions. Alternatively, fuming nitric acid can be used to nitrate the scaffold, followed by reduction and subsequent formylation steps.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sonogashira Coupling | 5-bromo-3-iodo-2-aminopyridine, trimethylsilylacetylene, Pd catalyst | Formation of alkynyl intermediate |
| 2 | Reductive Cyclization | Potassium tert-butoxide, solvent | Cyclization to pyrrolo[2,3-b]pyridine core |
| 3 | Bromination | Br2 in chloroform or NBS in DCM/THF, triethylamine, 0-25°C | Selective bromination at 3-position (3-bromo) |
| 4 | Formylation | Duff reaction or fuming nitric acid | Introduction of aldehyde at 4-position |
Experimental Data and Yields
| Compound | Reaction Step | Conditions | Yield (%) | Purity/Notes |
|---|---|---|---|---|
| 5-bromo-3-iodo-2-aminopyridine | Sonogashira Coupling | Pd catalyst, base, solvent | 70-85 | High regioselectivity |
| Pyrrolo[2,3-b]pyridine core | Cyclization | Potassium tert-butoxide, solvent | 75-90 | Cleaner reaction with improved yield |
| 3-Bromo derivative | Bromination | Br2 or NBS, 0-25°C, 1-16 hours | ~68 | Good regioselectivity |
| 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde | Formylation | Duff reaction or fuming nitric acid | 60-80 | Isolated as solid, suitable for further use |
Research Findings and Analysis
- Selectivity and Efficiency: The use of NBS with triethylamine in dichloromethane offers milder conditions and good selectivity for bromination at the 3-position compared to elemental bromine, which requires careful temperature control.
- Base Choice in Cyclization: Potassium tert-butoxide outperforms sodium hydride by providing cleaner reaction profiles and higher yields during the cyclization step to form the pyrrolo[2,3-b]pyridine core.
- Formylation Challenges: The Duff reaction is preferred for introducing the aldehyde group at the 4-position due to its regioselectivity and ability to precipitate the product for easy isolation.
- Scalability: The described methods are amenable to scale-up, with reaction times and conditions optimized for reproducibility and purity, essential for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine core formation | Sonogashira coupling + reductive cyclization | Pd catalyst, potassium tert-butoxide | High yield, regioselective | Requires inert atmosphere |
| Bromination | Electrophilic substitution | Br2/CHCl3 or NBS/DCM + triethylamine | Good selectivity, mild conditions | Longer reaction times with NBS |
| Formylation | Duff reaction or fuming nitric acid | Hexamethylenetetramine, acidic conditions | Regioselective, product isolation | Harsh acidic conditions |
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, and how can purity be ensured?
The compound is typically synthesized via Vilsmeier-Haack formylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine using hexamethylenetetramine (hexamine) in a water-acetic acid mixture under reflux. For example, a 67% yield was achieved after refluxing overnight at 120°C, followed by filtration of the precipitate . Purity (>95%) is confirmed using HPLC and LC-MS, with silica gel chromatography as a standard purification method. NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .
Q. How can researchers characterize the aldehyde functionality in this compound?
The aldehyde proton appears as a singlet near δ 9.93 ppm in ¹H NMR (DMSO-d6), while the carbonyl carbon resonates at ~185 ppm in ¹³C NMR . IR spectroscopy can further confirm the C=O stretch (~1700 cm⁻¹). For ambiguous cases, derivatization (e.g., formation of hydrazones) or X-ray crystallography (using SHELX software for refinement) provides definitive proof .
Q. What precautions are necessary for handling this compound?
The compound is harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in airtight containers prevents degradation. Quenching reactions with NH₄Cl or NaHSO₃ is advised to neutralize residual aldehydes .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine at position 3 facilitates Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. For example, Pd(PPh₃)₄-catalyzed coupling with 3,4-dimethoxyphenylboronic acid in toluene/ethanol (105°C, 4 hours) yielded biaryl derivatives with 58% efficiency . The aldehyde group remains intact under these conditions, enabling sequential functionalization.
Q. What strategies resolve low yields in electrophilic substitution reactions?
Contradictory reports on regioselectivity (e.g., nitration vs. bromination) suggest solvent and temperature optimization. For instance, HNO₃ in H₂SO₄ at 0°C favors nitration at position 5, while higher temperatures may lead to side reactions. Monitoring via TLC and adjusting stoichiometry (1.2–1.5 eq. electrophile) improves reproducibility .
Q. How can computational modeling predict the compound’s binding affinity in kinase inhibitors?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient aldehyde’s interaction with ATP-binding pockets in kinases like JAK2. Molecular docking (AutoDock Vina) and MD simulations (AMBER) validate binding modes, correlating with IC₅₀ data from enzymatic assays .
Q. What analytical challenges arise in differentiating polymorphs of this compound?
Polymorphs can form due to the aldehyde’s conformational flexibility. Powder XRD and DSC identify crystalline vs. amorphous forms. For example, a monoclinic P2₁/c space group was resolved via single-crystal XRD (SHELXL refinement), with hydrogen bonding between aldehyde O and pyrrole NH .
Methodological Troubleshooting
Q. Why might NMR spectra show unexpected peaks after Suzuki coupling?
Residual palladium or boronic acid byproducts (e.g., boroxines) can cause impurities. Purify via column chromatography (EtOAc/heptane gradient) or precipitate Pd using Chelex resin. For persistent issues, a post-reaction wash with EDTA solution removes metal traces .
Q. How to address instability of the aldehyde during long-term storage?
Aldehyde oxidation to carboxylic acid is mitigated by storing under inert gas (N₂/Ar) with desiccants (silica gel). Alternatively, convert to stable derivatives (e.g., acetals) and regenerate the aldehyde in situ using HCl/THF .
Structure-Activity Relationship (SAR) Considerations
Q. What modifications enhance the compound’s potency as a kinase inhibitor?
Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 improves JAK2 inhibition (IC₅₀ < 50 nM). Conversely, replacing the aldehyde with methyl groups reduces binding due to loss of H-bonding with Lys⁹⁰⁰. SAR studies highlight the aldehyde’s role in covalent inhibitor design .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on regioselective bromination?
Discrepancies may arise from solvent polarity (DMSO vs. DMF) or catalyst choice. For example, NBS in DMF brominates position 5, while Br₂ in AcOH targets position 3. Validate conditions with control reactions and DFT-based mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
